molecular formula C24H23N3O3 B11029900 N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B11029900
M. Wt: 401.5 g/mol
InChI Key: NJDPTIKUBKJZTQ-UHFFFAOYSA-N
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Description

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is a synthetic compound featuring a carbazole scaffold fused with a quinoline-carboxamide moiety. The 6-methoxy substitution on the carbazole ring and the methyl group on the dihydroquinoline component contribute to its structural uniqueness.

Properties

Molecular Formula

C24H23N3O3

Molecular Weight

401.5 g/mol

IUPAC Name

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-2-oxoquinoline-4-carboxamide

InChI

InChI=1S/C24H23N3O3/c1-27-21-9-4-3-6-15(21)18(13-22(27)28)24(29)26-20-8-5-7-16-17-12-14(30-2)10-11-19(17)25-23(16)20/h3-4,6,9-13,20,25H,5,7-8H2,1-2H3,(H,26,29)

InChI Key

NJDPTIKUBKJZTQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Cyclohexanone Derivative Cyclization

Reagent Conditions Yield Source
2-(2-(4-Methoxyphenyl)hydrazono)cyclohexanoneReflux in acetic acid/HCl (2:1 v/v), 2 hours67%
Purification via silica gel chromatography

This method forms the 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one intermediate, which is then reduced to the amine.

Amine Formation via Reduction

Method Reduction Agent Conditions Product
Catalytic hydrogenationH₂/Pd-C1 atm H₂, RTCarbazole amine
LiAlH₄ reductionAnhydrous THF0°C → RTCarbazole amine

Note: The carbazole ketone undergoes selective reduction to the amine without ring-opening.

Quinoline Moiety Synthesis

The 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is synthesized via methylation and carboxylation steps.

Methylation of Quinoline Nitrogen

Substrate Methylating Agent Conditions Yield
2-Oxo-1,2-dihydroquinolineCH₃I, K₂CO₃DMF, 60°C, 12h85%

Carboxylic Acid Activation

Activation Method Reagent Solvent Application
Acid chloride formationSOCl₂DichloromethaneImmediate coupling
Mixed anhydride formationClCO₂EtTHFStable intermediate
Activated ester formationHOBt/DCCDMFHigh coupling efficiency

Amide Coupling Strategies

The carbazole amine reacts with the activated quinoline carboxylic acid to form the target amide. Key methods include:

Conventional Coupling Reagents

Reagent Solvent Temperature Yield Side Reactions
DCC/HOBtDMF0°C → RT78%Minimal
EDCI/HOBtDCMRT65%O-acyl migration
T3P®THF0°C → RT82%Fast reaction

Source: Adapted from and.

Asymmetric Catalytic Methods

For stereoselective coupling (if applicable):

Catalyst Ligand Solvent Selectivity Yield
Ru-BINAP complexes(R)-BINAPToluene>96% ee70%
Chiral transfer hydrogenationNoyori-type ligandsiPrOH95% ee68%

Alternative Synthetic Routes

Step Reagent Conditions Yield
Alkyne-azide cycloadditionCuI, DMF, RT12h75–90%
Post-functionalizationMethyl iodide, K₂CO₃DMF, 60°C85%

Key Challenges and Optimization

  • Stereochemical Control :

    • The 1-methyl group on quinoline requires regioselective alkylation.

    • Carbazole amine configuration must be preserved during coupling.

  • Purification :

    • Silica gel chromatography (petroleum ether/ethyl acetate) is critical for isolating the final product.

  • Scalability :

    • Reagent stoichiometry (1.2:1 amine:acid) ensures excess reagent minimization ().

Comparative Analysis of Methods

Method Advantages Limitations
DCC/HOBt couplingHigh yield, mild conditionsEDCI may cause side reactions
Asymmetric catalysisExcellent enantiomeric excessHigh catalyst cost, limited scalability
One-pot Cu-catalyzedAtom economy, reduced stepsLimited functional group tolerance

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Heterocyclic Systems

The compound shares functional similarities with the 4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxamide derivatives described in . Both classes feature carboxamide linkages but differ in their core heterocyclic frameworks:

  • Main compound: Combines a tetrahydrocarbazole (indole-derived) and dihydroquinoline system.
  • compounds: Based on a triazoloquinoxaline scaffold with variable substituents (e.g., fluorobenzyl, cyanobenzyl).

For instance, the carbazole-quinoline hybrid may exhibit enhanced π-π stacking interactions compared to triazoloquinoxalines due to its extended aromatic system .

Physicochemical Properties

While direct data for the main compound are absent, trends from suggest substituents critically influence properties like solubility and melting points. For example:

Compound Substituent Melting Point (°C) Yield (%)
Triazoloquinoxaline (6j) 4-fluorobenzyl 192–194 68
Triazoloquinoxaline (6t) 4-cyanobenzyl 178–180 72
Main compound 6-methoxy, methyl Not reported Not reported

The 6-methoxy group in the main compound may enhance solubility compared to halogenated analogs, while the methyl group could reduce steric hindrance during receptor binding .

Analytical and Crystallographic Tools

Structural elucidation of such compounds relies on techniques highlighted in the evidence:

  • Spectroscopy : IR and NMR for functional group identification and conformational analysis.
  • Mass spectrometry : ESI-HRMS for molecular weight validation, as demonstrated in .

Research Implications and Limitations

However, the absence of specific biological or pharmacokinetic data limits direct efficacy comparisons. Future studies should prioritize:

  • In vitro assays : To evaluate binding affinity or enzyme inhibition.
  • Computational modeling : For predicting interactions with biological targets.
  • Crystallographic studies : To resolve conformational details using tools like SHELX .

Biological Activity

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of carbazole and isoquinoline derivatives and exhibits a range of biological activities that could be leveraged for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H23N3O3C_{24}H_{23}N_{3}O_{3}, with a molecular weight of approximately 401.5 g/mol. The structure features a tetrahydrocarbazole moiety linked to an isoquinoline framework, which contributes to its unique chemical properties and biological activities.

Key Properties:

PropertyValue
Molecular FormulaC24H23N3O3
Molecular Weight401.5 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

1. CRTH2 Receptor Antagonism

One of the most notable biological activities of this compound is its role as a CRTH2 receptor antagonist . The CRTH2 receptor is implicated in mediating inflammatory responses and is a target for treating conditions such as asthma and allergic diseases. By modulating this receptor's activity, the compound shows promise in developing new treatments for inflammatory disorders .

2. Anticancer Potential

Research has indicated that carbazole derivatives exhibit significant anticancer properties. For example, studies on related compounds have shown that they can inhibit cell proliferation in various cancer cell lines by targeting specific kinases involved in cell cycle regulation . The ability of this compound to inhibit cyclin-dependent kinases (CDKs) suggests it may also possess similar anticancer activity.

3. Neuroprotective Effects

Carbazole derivatives have been studied for their neuroprotective effects against oxidative stress and neuronal injury. Compounds with similar structures have demonstrated the ability to protect neuronal cells from glutamate-induced damage . This property could be beneficial in developing therapies for neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of carbazole derivatives, providing insights into their mechanisms of action:

Study 1: CRTH2 Antagonism
In vitro studies demonstrated that this compound effectively inhibited CRTH2 receptor signaling pathways associated with allergic responses .

Study 2: Antitumor Activity
A series of related carbazole compounds were tested against human carcinoma cell lines (HCT116 and NCI-H460). The results indicated that certain derivatives exhibited IC50 values as low as 0.37 µM, highlighting their potential as effective antiproliferative agents .

Study 3: Neuroprotective Mechanisms
In research focused on neuroprotection, compounds similar to the target molecule showed significant protective effects on HT22 neuronal cells exposed to oxidative stress. The presence of methoxy groups was crucial for enhancing neuroprotective activity .

Q & A

Basic: What are the standard synthetic routes for preparing this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalized carbazole and quinoline precursors. Key steps include:

  • Amide coupling : Reaction of activated carboxylic acid derivatives (e.g., acid chlorides) with amine-containing intermediates under inert conditions. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are commonly used .
  • Cyclization : Formation of the tetrahydrocarbazole moiety via acid-catalyzed or thermal cyclization. Reaction temperatures (e.g., 80–120°C) and catalysts (e.g., polyphosphoric acid) are critical for yield optimization .
  • Purification : Flash chromatography (ethyl acetate/hexane gradients) or recrystallization (DMSO/water) ensures high purity .

Example Data from Analogous Syntheses (Adapted from ):

IntermediateSolventCatalystYield (%)
Carbazole-amineEthanolHCl70
Quinoline-acidDMFEDC/HOBt65

Basic: Which spectroscopic and analytical techniques are essential for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methoxy groups at δ ~3.8 ppm) and confirms regiochemistry .
  • IR Spectroscopy : Detects carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and NH/OH vibrations .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks) .
  • HPLC : Quantifies purity (>95% for biological assays) using C18 columns and acetonitrile/water mobile phases .

Advanced: How can reaction yields be optimized for derivatives of this compound?

Methodological Answer:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol reduces side reactions in cyclization steps .
  • Catalyst Optimization : Transition metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts improve selectivity in stereospecific reactions .
  • Temperature Control : Lower temperatures (0–25°C) minimize decomposition in acid-sensitive steps .
  • Real-Time Monitoring : TLC or inline IR tracks reaction progress to terminate at peak conversion .

Case Study : Ethanol-mediated synthesis of a benzothiazole analog achieved 70% yield at 24 hours, while DMF increased byproduct formation .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Reprodubility : Standardize protocols (e.g., cell lines, incubation times) to minimize variability. For example, IC50 discrepancies may arise from differing ATP concentrations in kinase assays .
  • Orthogonal Validation : Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers in datasets from multiple studies .

Advanced: How can QSAR studies enhance the bioactivity of this compound?

Methodological Answer:

  • Descriptor Selection : Calculate electronic (e.g., logP, HOMO/LUMO) and steric parameters (e.g., molar refractivity) to correlate with activity .
  • 3D Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonding with methoxy groups) using software like Schrödinger or MOE .
  • In Silico Mutagenesis : Predict the impact of substituent modifications (e.g., replacing methoxy with ethoxy) on target binding .

Basic: What purification strategies are effective post-synthesis?

Methodological Answer:

  • Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–50%) for intermediate purification .
  • Recrystallization : Optimize solvent pairs (e.g., DMSO/water) for high recovery of crystalline products .
  • HPLC Prep-Scale : Reverse-phase C18 columns resolve closely related impurities (<2% residual solvents) .

Advanced: What mechanistic hypotheses explain this compound's biological activity?

Methodological Answer:

  • Target Inhibition : The carbazole moiety may intercalate into DNA or inhibit topoisomerases, while the quinoline group chelates metal ions in enzymatic active sites .
  • Kinetic Studies : Pre-steady-state assays (e.g., stopped-flow) measure binding rates (kₐₜₜ) to validate competitive vs. non-competitive inhibition .
  • Structural Biology : Co-crystallization with target proteins (e.g., kinases) reveals binding poses and critical residues .

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